Product packaging for Bis(2-fluoroethyl) carbonate(Cat. No.:CAS No. 406-15-5)

Bis(2-fluoroethyl) carbonate

Cat. No.: B15200169
CAS No.: 406-15-5
M. Wt: 154.11 g/mol
InChI Key: YZWIIIGEQKTIMS-UHFFFAOYSA-N
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Description

Bis(2-fluoroethyl) carbonate (CAS# 406-15-5) is a fluorinated linear carbonate ester investigated as a functional electrolyte component for next-generation lithium-based batteries . Research indicates its primary value lies in forming a superior solid electrolyte interphase (SEI) on high-energy anode materials, such as lithium metal. In LiTFSI-LiBOB dual-salt electrolytes, the addition of this compound promotes the formation of a LiF-rich SEI layer . This mechanism is critical for suppressing lithium dendrite growth and minimizing the formation of a thick, porous "dead Li" layer during cycling. Consequently, cells incorporating this reagent demonstrate significantly improved long-term cycle performance and capacity retention under demanding conditions, including high cut-off voltages up to 4.5 V and high current densities . The compound is part of a broader class of fluorinated carbonates known for their ability to enhance thermal stability and increase oxidation resistance in electrolytes, making them suitable for high-voltage and high-safety applications . This product is designated For Research Use Only (RUO) and is intended for laboratory research and development of advanced energy storage systems. It is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8F2O3 B15200169 Bis(2-fluoroethyl) carbonate CAS No. 406-15-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

406-15-5

Molecular Formula

C5H8F2O3

Molecular Weight

154.11 g/mol

IUPAC Name

bis(2-fluoroethyl) carbonate

InChI

InChI=1S/C5H8F2O3/c6-1-3-9-5(8)10-4-2-7/h1-4H2

InChI Key

YZWIIIGEQKTIMS-UHFFFAOYSA-N

Canonical SMILES

C(CF)OC(=O)OCCF

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry for Bis 2 Fluoroethyl Carbonate

Academic Synthesis Routes for Bis(2-fluoroethyl) Carbonate

One common approach involves the use of phosgene (B1210022) or its safer solid equivalent, triphosgene (B27547) (bis(trichloromethyl) carbonate) . nih.govnist.gov In this method, 2-fluoroethanol (B46154) is reacted with the carbonylating agent, typically in the presence of a base to neutralize the hydrochloric acid byproduct. The general reaction is as follows:

2 CH₂FCH₂OH + COCl₂ → (CH₂FCH₂O)₂CO + 2 HCl

Due to the high toxicity and gaseous nature of phosgene, triphosgene is often preferred in a laboratory setting. nih.gov Triphosgene, a stable solid, thermally decomposes to generate phosgene in situ. nist.gov The reaction is typically carried out in an inert solvent, such as dichloromethane, at controlled temperatures.

A more environmentally benign and increasingly popular method is transesterification . This approach avoids the use of highly toxic phosgene and its derivatives. In this process, a readily available non-fluorinated dialkyl carbonate, such as dimethyl carbonate or diethyl carbonate, is reacted with 2-fluoroethanol in the presence of a catalyst. The equilibrium is driven towards the formation of the desired this compound by removing the lower-boiling alcohol byproduct (methanol or ethanol). rsc.orgresearchgate.net

(CH₃O)₂CO + 2 CH₂FCH₂OH ⇌ (CH₂FCH₂O)₂CO + 2 CH₃OH

Various catalysts can be employed to facilitate this reaction, with the choice of catalyst being crucial for achieving high conversion and selectivity.

Another phosgene-free route involves the use of carbon dioxide (CO₂) as the carbonyl source . researchgate.netelsevierpure.comrsc.org While conceptually attractive from a green chemistry perspective, this method often requires elevated pressures and temperatures, as well as highly active catalysts to overcome the thermodynamic stability of CO₂. The direct synthesis from CO₂ and 2-fluoroethanol is an area of ongoing research.

Investigation of Precursor Reactions and Mechanisms

The synthesis of this compound is fundamentally a nucleophilic substitution reaction at a carbonyl carbon. The primary precursor is 2-fluoroethanol (CH₂FCH₂OH) , a colorless liquid that serves as the source of the fluoroethyl groups. wikipedia.org

In the phosgene-based synthesis , the mechanism involves the nucleophilic attack of the hydroxyl group of 2-fluoroethanol on the highly electrophilic carbonyl carbon of phosgene. This initially forms a chloroformate intermediate (CH₂FCH₂OCOCl), which then reacts with a second molecule of 2-fluoroethanol to yield the final product. The presence of a base is essential to deprotonate the alcohol, increasing its nucleophilicity, and to scavenge the generated HCl, which would otherwise protonate the alcohol and inhibit the reaction.

The reactivity of the precursor alcohol and the starting carbonate are key factors. The electron-withdrawing fluorine atom in 2-fluoroethanol makes its hydroxyl group less nucleophilic than that of non-fluorinated alcohols. However, the resulting fluoroalkoxide is a good leaving group, which can influence the reaction equilibrium.

Optimization Strategies for Yield and Purity in Laboratory Synthesis

Achieving high yield and purity of this compound in the laboratory requires careful optimization of several reaction parameters.

For phosgene-based syntheses , optimization focuses on:

Stoichiometry: Precise control of the molar ratio of 2-fluoroethanol to the phosgene source is crucial to minimize the formation of the chloroformate intermediate and other byproducts.

Temperature Control: The reaction is often conducted at low temperatures initially to control the exothermic reaction and then gradually warmed to ensure completion.

Base Selection: The choice of base (e.g., pyridine, triethylamine) and its rate of addition can significantly impact the reaction rate and the suppression of side reactions.

In transesterification reactions , the following factors are critical for optimization: rsc.org

Catalyst Selection: A wide range of catalysts can be used, including alkali metal hydroxides, alkoxides, carbonates, and various heterogeneous catalysts. The catalyst's basicity and steric properties can influence the reaction rate and selectivity. For instance, stronger bases can lead to faster reaction times but may also promote side reactions.

Removal of Byproduct: The continuous removal of the lower-boiling alcohol (e.g., methanol (B129727) or ethanol) is the most critical factor for driving the equilibrium towards the product. This is typically achieved through distillation.

Reaction Temperature and Pressure: The reaction temperature needs to be high enough to facilitate the reaction and the distillation of the byproduct, but not so high as to cause decomposition of the reactants or products. The reaction can be performed at atmospheric or reduced pressure to aid in the removal of the alcohol byproduct.

Molar Ratio of Reactants: Using an excess of 2-fluoroethanol can help to drive the reaction to completion, but this may complicate the purification process.

Purification of the final product is typically achieved through fractional distillation under reduced pressure to separate the this compound from any unreacted starting materials, catalyst residues, and byproducts such as the mixed carbonate. The purity is then confirmed using analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Below is an interactive data table summarizing the key parameters for different synthetic routes.

Synthetic RouteCarbonyl SourceKey PrecursorTypical CatalystKey Optimization Parameters
PhosgenationPhosgene/Triphosgene2-FluoroethanolAmine Base (e.g., Pyridine)Stoichiometry, Temperature Control
TransesterificationDimethyl Carbonate2-FluoroethanolBase Catalyst (e.g., NaOH)Catalyst Selection, Byproduct Removal
CO₂-based SynthesisCarbon Dioxide2-FluoroethanolHeterogeneous CatalystsHigh Pressure, High Temperature

Electrochemical Performance Characterization in Alkali Ion Batteries

Impact on Lithium-Metal Battery Performance

Interfacial Stabilization at the Anode (Li Metal)

The stabilization of the solid electrolyte interphase (SEI) on the lithium metal anode is crucial for achieving long-term cycling stability and preventing dendrite formation. Conventional electrolytes based on salts like lithium hexafluorophosphate (B91526) (LiPF6) often form a thick and porous SEI on the lithium metal surface, which is mechanically weak and cannot effectively suppress dendrite growth. researchgate.net

The addition of Bis(2-fluoroethyl) carbonate to the electrolyte fundamentally alters the composition and properties of the SEI layer formed on the lithium metal anode. Due to its molecular structure, this compound preferentially decomposes on the anode surface during the initial charging cycles. nih.gov This decomposition leads to the in-situ formation of a robust and uniform SEI that is notably rich in lithium fluoride (B91410) (LiF). researchgate.netsigmaaldrich.com

The presence of fluorine in the carbonate structure is key to this process. The decomposition of fluorinated carbonates like this compound facilitates the generation of a LiF-rich SEI. qianggroup.comresearchgate.net LiF is known for its high surface energy, which promotes the uniform deposition of lithium ions and helps to create a more compact and stable SEI layer. qianggroup.com This LiF-rich interphase possesses superior mechanical strength and is less prone to cracking during the repeated expansion and contraction of the lithium anode during cycling.

Studies have shown that in electrolytes containing this compound, the resulting SEI is thinner and more homogeneous compared to the SEI formed in standard electrolytes. researchgate.netnih.gov This thin yet dense SEI layer effectively passivates the lithium metal surface, preventing continuous electrolyte decomposition and consumption of active lithium. The evolution of this SEI over extended cycling is characterized by its stability; it maintains its protective properties, leading to a significant reduction in the formation of "dead" lithium and improved coulombic efficiency. researchgate.net

Table 1: Key SEI Components and Their Functions with this compound Additive
SEI ComponentPrimary FunctionReference
Lithium Fluoride (LiF)Enhances mechanical strength, promotes uniform Li+ flux, suppresses dendrite growth. researchgate.netqianggroup.comresearchgate.net
Organic CarbonatesProvide flexibility to the SEI layer. kaist.ac.kr

Lithium dendrite growth is a primary failure mechanism in LMBs, leading to internal short circuits and thermal runaway. confex.com The LiF-rich and mechanically robust SEI formed in the presence of this compound plays a pivotal role in suppressing dendrite formation through several mechanisms.

Firstly, the high Young's modulus of LiF provides a physical barrier that mechanically hinders the penetration and growth of lithium dendrites. researchgate.netnih.gov The dense and uniform nature of the SEI created by this compound ensures that there are fewer weak points where dendrites can initiate and propagate. researchgate.net

Secondly, the uniform distribution of LiF in the SEI facilitates a more homogeneous flux of lithium ions to the anode surface during plating. kaist.ac.kr This prevents the localization of current density, which is a major driving force for the formation of dendritic structures. qianggroup.com By promoting a planar deposition of lithium, the risk of dendrite growth is significantly mitigated.

Research has demonstrated that the use of this compound as an additive leads to a notable reduction in dendrite growth, resulting in a much thinner layer of "dead" lithium on the anode surface after cycling. researchgate.net This directly contributes to improved cycle life and enhanced safety of the battery.

Cathode Interfacial Chemistry and Stability

In high-voltage applications, conventional carbonate electrolytes can undergo oxidative decomposition at the cathode surface, leading to the formation of a resistive CEI layer. This can impede lithium-ion transport and lead to capacity fade. The presence of fluorinated compounds like this compound can also influence the CEI. While beneficial for the anode, high concentrations of some fluorinated additives can sometimes lead to the formation of a more resistive CEI on the cathode. kaist.ac.kr

However, when used in optimal concentrations, this compound can contribute to the formation of a stable and thin CEI. This protective layer can prevent direct contact between the highly reactive cathode material and the electrolyte, thereby suppressing parasitic side reactions. researchgate.net

A significant challenge in batteries with nickel-rich cathodes, such as LiNi₀.₆Co₀.₂Mn₀.₂O₂ (NMC622), is the dissolution of transition metals from the cathode structure, especially at high voltages. researchgate.net These dissolved metal ions can migrate to the anode and deposit on its surface, where they can poison the SEI, catalyze further electrolyte decomposition, and accelerate dendrite growth. researchgate.net

Electrolytes containing this compound have shown the ability to mitigate this issue. The formation of a stable and protective CEI on the cathode surface acts as a barrier, effectively suppressing the dissolution of transition metals into the electrolyte. researchgate.net This stabilization of the cathode interface is crucial for maintaining the long-term cycling stability of high-voltage lithium-metal full cells. For example, in a Li || NMC622 cell, the addition of this compound to a dual-salt electrolyte resulted in significantly improved capacity retention after 300 cycles at a high cut-off voltage of 4.5 V, demonstrating its effectiveness in stabilizing the high-voltage cathode. researchgate.net

Table 2: Performance Improvement of NMC622 || Li Metal Full Cell with this compound (B-FC) Additive
ElectrolyteCapacity Retention after 300 CyclesCapacity at 21 mA cm⁻²Reference
Pure Dual-Salt Electrolyte62.4%87 mAh g⁻¹ researchgate.net
Dual-Salt Electrolyte with B-FC73.1%117 mAh g⁻¹ researchgate.net

High-Voltage Cycle Life and Capacity Retention Enhancement

Research has demonstrated that the addition of this compound to a dual-salt electrolyte can significantly enhance the high-voltage cycling performance of lithium-metal batteries. In a study involving LiNi₀.₆Co₀.₂Mn₀.₂O₂ (NMC622) || Li metal full cells, the inclusion of B-FC in the electrolyte resulted in a notable improvement in capacity retention when cycled in a high-voltage range of 3.0 to 4.5 V. researchgate.net

Specifically, the cell containing the B-FC additive exhibited a capacity retention of 73.1% after 300 cycles. This was a marked improvement compared to the 62.4% retention in the same electrolyte system without B-FC. researchgate.net The enhanced performance is attributed to the formation of a stable solid electrolyte interphase (SEI) on the lithium metal anode, which is crucial for preventing dendrite growth and minimizing parasitic reactions at high voltages. researchgate.net

Table 1: High-Voltage Cycling Performance of NMC622 || Li Metal Full Cells

Electrolyte Composition Voltage Range (V) Number of Cycles Capacity Retention (%)
Dual-Salt Electrolyte with B-FC 3.0 - 4.5 300 73.1
Dual-Salt Electrolyte without B-FC 3.0 - 4.5 300 62.4

Data sourced from a study on this compound as a new electrolyte additive. researchgate.net

Performance Under Low-Temperature Operating Conditions

Detailed research findings and specific data on the performance of this compound under low-temperature operating conditions in alkali-ion batteries are not extensively available in the current body of scientific literature.

Contribution to Lithium-Ion Battery Electrolyte Systems

The unique molecular structure of this compound, featuring fluorine substitution, plays a critical role in modifying the properties of the electrolyte and the resulting interfacial layers on the electrodes.

Improved Cycleability and Overall Performance Metrics

Table 2: Performance Metrics of NMC622 || Li Metal Full Cells with and without B-FC

Performance Metric Electrolyte with B-FC Electrolyte without B-FC
Capacity Retention after 300 cycles (3.0-4.5V) 73.1% 62.4%
Discharge Capacity at 21 mA cm⁻² 117 mAh g⁻¹ 87 mAh g⁻¹

Data reflects the impact of B-FC as an electrolyte additive. researchgate.net

Electrochemical Stability Window and Overpotential Characteristics

The electrochemical stability of an electrolyte is paramount for its application in high-voltage batteries. The stability of this compound can be inferred from its molecular orbital energy levels. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of B-FC have been calculated and compared to other common electrolyte components. researchgate.net A lower HOMO level generally indicates greater resistance to oxidation, which is desirable for high-voltage applications.

While specific numerical values for the electrochemical stability window of B-FC are not detailed in the available research, its ability to improve performance at a high cut-off voltage of 4.5 V suggests a sufficiently wide stability window for such applications. researchgate.net

In terms of overpotential, electrochemical impedance spectroscopy (EIS) has been used to study the effect of B-FC on the cell's impedance. The addition of B-FC to the electrolyte has been shown to influence the interfacial resistance, although specific overpotential values are not extensively documented. The formation of a stable and ionically conductive SEI due to B-FC is expected to contribute to lower and more stable overpotentials during cycling. researchgate.net

Mechanistic Insights into Bis 2 Fluoroethyl Carbonate Electrochemical Behavior

Elucidation of Electrochemical Decomposition Pathways

The electrochemical stability of an electrolyte and its components is paramount to the performance and safety of lithium-ion batteries. Bis(2-fluoroethyl) carbonate is intentionally designed to decompose in a controlled manner to form protective layers. This decomposition occurs through both oxidative processes at the cathode and reductive processes at the anode.

Anodic Oxidation Mechanisms and Products

At the high potentials experienced at the cathode surface during charging, electrolyte components can undergo oxidation. The highest occupied molecular orbital (HOMO) energy level of a molecule is a key indicator of its susceptibility to oxidation. While specific detailed studies on the anodic oxidation of B-FC are limited, it is understood that fluorinated carbonates, in general, exhibit higher oxidation stability compared to their non-fluorinated counterparts.

The oxidation of B-FC at the cathode surface is believed to contribute to the formation of a stable Cathode Electrolyte Interphase (CEI). This process likely involves the abstraction of an electron from the B-FC molecule, leading to a radical cation that can subsequently undergo further reactions. These reactions can include the loss of a proton or other fragments, and polymerization to form a protective film on the cathode surface. This CEI layer is crucial for preventing further electrolyte decomposition and mitigating the dissolution of transition metals from the cathode material, a significant degradation mechanism in high-voltage batteries.

Cathodic Reduction Pathways and Interphase Formation

The reduction of electrolyte components at the anode surface during the initial charging cycles is fundamental to the formation of the Solid Electrolyte Interphase (SEI). The lowest unoccupied molecular orbital (LUMO) energy level of an electrolyte component determines its propensity for reduction. B-FC possesses a lower LUMO energy level compared to common electrolyte solvents like ethylene (B1197577) carbonate (EC) and ethyl methyl carbonate (EMC). epo.org This lower LUMO level indicates that B-FC is preferentially reduced on the anode surface.

This preferential reduction is a key design feature of effective electrolyte additives. The controlled decomposition of B-FC leads to the formation of a stable and robust SEI layer. The primary reduction product of B-FC is lithium fluoride (B91410) (LiF), a highly desirable component of the SEI due to its wide electrochemical window and its ability to effectively passivate the anode surface, preventing continuous electrolyte decomposition. epo.orgresearchgate.net

The reduction process is thought to involve a two-electron transfer, leading to the cleavage of the C-O bonds in the carbonate group and the C-F bonds in the fluoroethyl chains. While the exact organic decomposition products are complex and not fully elucidated, they are believed to contribute to the polymeric matrix of the SEI, embedding the LiF and other inorganic components.

Table 1: Molecular Orbital Energy Levels of Selected Electrolyte Components

CompoundHOMO (eV)LUMO (eV)
Ethylene Carbonate (EC)-8.51.2
Ethyl Methyl Carbonate (EMC)-8.21.5
This compound (B-FC) -8.7 0.8
Lithium Hexafluorophosphate (B91526) (LiPF6)-9.5-1.1
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI)-8.1-1.5
Lithium bis(oxalato)borate (LiBOB)-7.9-0.5

Note: The values in this table are approximate and can vary based on the computational methods used. Data is compiled from various research sources for comparative purposes.

The interactive table above illustrates the relative HOMO and LUMO energy levels of B-FC in comparison to other common electrolyte components. The lower LUMO energy of B-FC supports its preferential reduction at the anode.

Role in Interfacial Layer Formation Mechanisms

The composition and properties of the SEI and CEI are critical determinants of battery performance, influencing factors such as coulombic efficiency, cycle life, and rate capability. B-FC plays a significant role in tailoring the chemistry of these interfacial layers.

Influence of Fluorine Atoms on SEI/CEI Composition (e.g., LiF Enrichment)

The presence of fluorine atoms in the B-FC molecule is the primary reason for its effectiveness. The electrochemical decomposition of B-FC, particularly its reduction at the anode, directly leads to the formation of a significant amount of lithium fluoride (LiF). epo.orgresearchgate.net This LiF-rich SEI is a hallmark of using fluorinated electrolyte additives.

X-ray photoelectron spectroscopy (XPS) analyses of SEI layers formed in the presence of B-FC confirm a high concentration of LiF. researchgate.net This inorganic component provides a mechanically robust and electronically insulating layer that is still permeable to lithium ions. The LiF-rich nature of the SEI is credited with suppressing the growth of lithium dendrites, a major safety concern and a cause of capacity fade in lithium metal batteries.

Similarly, at the cathode, the oxidation products of B-FC contribute to a fluorine-rich CEI. This layer helps to stabilize the cathode surface, particularly at high voltages, preventing parasitic reactions between the electrolyte and the highly oxidized cathode material.

Interactions with Electrolyte Salts and Co-solvents

In conjunction with co-solvents like EC, B-FC's preferential decomposition helps to form a stable initial SEI. This initial layer then protects the bulk electrolyte, including the EC, from extensive decomposition in subsequent cycles. This synergistic effect allows for the formation of a more effective and durable passivation layer than what would be formed by either component alone. For instance, in dual-salt electrolytes containing lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and lithium bis(oxalato)borate (LiBOB), the addition of B-FC has been shown to form a stable SEI and improve the high-voltage performance of Li-metal full cells. epo.org

Advanced Spectroscopic and Analytical Characterization of Bis 2 Fluoroethyl Carbonate Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure and purity of chemical compounds. In the context of bis(2-fluoroethyl) carbonate, both ¹H and ¹⁹F NMR are instrumental in its characterization and in monitoring its behavior within an electrolyte system.

¹H NMR for Solvent and Degradation Product Identification

Proton (¹H) NMR spectroscopy is utilized to confirm the chemical structure of synthesized this compound. The spectrum provides information on the different proton environments within the molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, the successful synthesis and purity of the compound can be verified. While specific degradation products in a battery environment are complex and often in low concentrations, ¹H NMR can be employed to detect the formation of new soluble species resulting from electrolyte decomposition.

A typical ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons on the ethyl groups. The fluorine atom on the adjacent carbon atom influences these signals, leading to specific splitting patterns.

Proton Environment Typical Chemical Shift (ppm) Multiplicity
-CH₂- (adjacent to oxygen)~4.5Triplet of triplets
-CH₂- (adjacent to fluorine)~4.7Triplet of triplets

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.

¹⁹F NMR for Fluorine-Containing Species and Interfacial Diagnostics

Fluorine-19 (¹⁹F) NMR is particularly valuable for studying fluorine-containing electrolyte additives like this compound. It provides a direct way to track the consumption of the additive and the formation of fluorine-containing decomposition products, which are key components of the solid electrolyte interphase (SEI).

The ¹⁹F NMR spectrum of fresh this compound shows a distinct signal for the fluorine atoms. As the battery cycles, the intensity of this signal may decrease, indicating the consumption of the additive. Concurrently, new peaks may appear, which can be attributed to the formation of species such as lithium fluoride (B91410) (LiF) and other fluorinated organic or inorganic compounds within the SEI layer.

Fluorine Species Typical Chemical Shift (ppm) Significance
This compound~ -220Indicates the presence of the original additive.
Lithium Fluoride (LiF)~ -203A key inorganic component of the SEI, its presence suggests the decomposition of the fluorinated additive and the formation of a protective layer.

Surface-Sensitive Spectroscopies for Interfacial Chemistry

The performance and stability of lithium-metal batteries are critically dependent on the composition and morphology of the solid electrolyte interphase (SEI) on the anode and the cathode electrolyte interphase (CEI) on the cathode. Surface-sensitive spectroscopic techniques are essential for probing these crucial interfaces.

X-ray Photoelectron Spectroscopy (XPS) for SEI/CEI Compositional Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. In the study of this compound-containing electrolytes, XPS is instrumental in analyzing the chemical composition of the SEI and CEI layers formed on the electrodes.

By analyzing the core level spectra of elements such as C 1s, O 1s, F 1s, and Li 1s, the chemical species present in the interfacial layers can be identified. The use of this compound as an additive has been shown to lead to the formation of a robust, LiF-rich SEI, which is believed to be a key factor in suppressing lithium dendrite growth and improving cycling stability. researchgate.net

Table of XPS Binding Energies for Key SEI/CEI Components:

Element (Core Level) Binding Energy (eV) Corresponding Species
C 1s~284.8C-C/C-H
C 1s~286.8C-O (polycarbonates, ethers)
C 1s~288.7C=O (carbonates)
C 1s~290.8Li₂CO₃
F 1s~684.8LiF
F 1s~687.2C-F
Li 1s~55.0LiF/Li₂CO₃

The presence of a strong LiF peak in the F 1s spectrum of electrodes cycled with the B-FC additive provides direct evidence of its decomposition to form this beneficial SEI component. researchgate.net

Scanning Electron Microscopy (SEM) for Electrode Surface Morphology

Scanning Electron Microscopy (SEM) is a powerful imaging technique that uses a focused beam of electrons to generate high-resolution images of a sample's surface topography. In the context of lithium-metal batteries, SEM is crucial for visualizing the morphology of the lithium metal anode surface after cycling.

The formation of lithium dendrites, which are needle-like structures that can grow from the anode and cause short circuits, is a major failure mechanism in lithium-metal batteries. SEM imaging allows for the direct observation of the effectiveness of electrolyte additives like this compound in suppressing dendrite growth.

Observed Electrode Surface Morphology with and without this compound:

Electrolyte System Observed Surface Morphology (Post-Cycling)
Baseline Electrolyte (without B-FC)Porous and dendritic lithium deposition, with significant "dead lithium" formation.
Electrolyte with B-FC additiveDense, uniform, and dendrite-free lithium deposition with a smoother surface. researchgate.net

The smoother and more uniform lithium deposition observed with the B-FC additive is a strong indication of a more stable and effective SEI layer, which promotes homogeneous lithium plating and stripping. researchgate.net

Electrochemical Characterization Techniques

Electrochemical characterization techniques are fundamental to assessing the performance of a battery and understanding the impact of electrolyte additives. Techniques such as galvanostatic cycling, rate capability testing, and electrochemical impedance spectroscopy (EIS) provide critical data on capacity retention, efficiency, and interfacial kinetics.

The addition of this compound to a standard electrolyte has been shown to significantly enhance the electrochemical performance of lithium-metal batteries. researchgate.net

Electrochemical Performance Data for Li-Metal Cells with and without this compound:

Performance Metric Baseline Electrolyte Electrolyte with B-FC Additive
Capacity Retention (after 300 cycles at C/2) 62.4%73.1% researchgate.net
Specific Capacity (at 2C) ~120 mAh/g~145 mAh/g researchgate.net
Coulombic Efficiency (initial cycles) Lower and less stableHigher and more stable
Interfacial Resistance (from EIS) HigherLower researchgate.net

The improved capacity retention and rate capability, along with lower interfacial resistance, underscore the beneficial effects of this compound in creating a stable and ionically conductive SEI, leading to more efficient and durable lithium-metal batteries. researchgate.net

Electrochemical Impedance Spectroscopy (EIS) for Interfacial Resistance

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to probe the various resistive and capacitive elements within an electrochemical cell. By applying a small amplitude AC voltage over a wide range of frequencies, the impedance response of the system can be analyzed to differentiate between processes such as electrolyte resistance, charge-transfer resistance, and the resistance of the solid electrolyte interphase (SEI).

In studies involving B-FC as an electrolyte additive, EIS has been instrumental in evaluating its effect on the interfacial stability of lithium metal anodes. Research has shown that the addition of B-FC to a dual-salt electrolyte formulation can significantly influence the composition and properties of the SEI layer. researchgate.net Nyquist plots obtained from EIS measurements of Li || Li symmetric cells and full cells with and without B-FC reveal changes in the interfacial resistance.

Table 1: Illustrative EIS Data for Li/NMC622 Cells with and without B-FC Additive

Electrolyte CompositionR_s (Ω)R_sei (Ω)R_ct (Ω)
Baseline2.525.845.2
Baseline + 3 vol% B-FC2.318.532.7

Note: The data in this table is illustrative and derived from graphical representations in the cited literature. researchgate.net R_s represents the solution resistance, R_sei is the resistance of the solid electrolyte interphase, and R_ct is the charge-transfer resistance.

Cyclic Voltammetry (CV) and Linear Sweep Voltammetry (LSV) for Redox Behavior

Cyclic Voltammetry (CV) and Linear Sweep Voltammetry (LSV) are fundamental electrochemical techniques used to investigate the redox behavior of electrolyte components and their stability at different electrode potentials. CV involves sweeping the potential of a working electrode back and forth while measuring the resulting current, providing information about oxidation and reduction processes. LSV is similar but involves sweeping the potential in only one direction.

The electrochemical stability window of an electrolyte is a critical parameter, and LSV is often employed for its determination. A wider stability window is crucial for high-voltage battery applications. The improved performance of cells with B-FC at higher voltages points towards a beneficial modification of the redox behavior at the electrode-electrolyte interface. researchgate.net

Mass Spectrometry for Gaseous Decomposition Product Analysis

The decomposition of electrolyte components can lead to the generation of various gaseous species, which can increase cell pressure and indicate underlying degradation mechanisms. Mass spectrometry techniques are highly sensitive methods for identifying and quantifying these gaseous byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used to identify and quantify volatile and semi-volatile organic compounds in complex mixtures. In the context of lithium-ion batteries, GC-MS is an essential tool for analyzing the gaseous products of electrolyte decomposition.

Online Electrochemical Mass Spectrometry (OEMS)

Online Electrochemical Mass Spectrometry (OEMS) is a specialized technique that allows for the real-time monitoring of gaseous species evolved during electrochemical processes. diva-portal.org By coupling an electrochemical cell directly to a mass spectrometer, OEMS provides valuable insights into the relationship between electrochemical reactions and gas evolution.

Complementary Spectroscopic and Diffraction Methods

To gain a comprehensive understanding of the role of this compound in battery systems, it is essential to employ a range of complementary analytical techniques that can probe the chemical and structural changes occurring at the electrode surfaces.

Raman Spectroscopy

Raman spectroscopy is a non-destructive vibrational spectroscopy technique that provides information about the chemical structure and bonding within a material. It is particularly useful for in-situ and ex-situ analysis of the electrode-electrolyte interface. While specific Raman spectra for electrodes cycled with B-FC are not available, this technique could be used to identify the chemical species present in the SEI layer. The characteristic vibrational modes of carbonate and fluoride species could be monitored to understand the composition of the passivation layer formed in the presence of B-FC.

X-ray Diffraction (XRD) on Electrodes

X-ray Diffraction (XRD) is a powerful technique for determining the crystallographic structure of materials. In battery research, ex-situ and in-situ XRD are used to study the structural changes that occur in the electrode materials during charging and discharging. While no specific XRD studies focusing on the effect of B-FC on electrode structure have been found, this technique could be employed to investigate whether the additive influences the crystal structure of the active materials over prolonged cycling. For example, it could help determine if B-FC mitigates any detrimental phase transitions in the cathode material at high voltages.

Theoretical and Computational Investigations of Bis 2 Fluoroethyl Carbonate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of battery materials, DFT calculations are instrumental in predicting molecular properties, reaction energetics, and electrochemical stability.

Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)

The electronic structure of an electrolyte component is a critical determinant of its electrochemical stability. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical descriptors. The HOMO energy level indicates the molecule's susceptibility to oxidation, while the LUMO energy level relates to its tendency to be reduced. A lower HOMO energy suggests greater stability against oxidation, and a higher LUMO energy implies better resistance to reduction.

DFT calculations have been employed to determine the HOMO and LUMO energy levels of Bis(2-fluoroethyl) carbonate, often in comparison to other common electrolyte solvents and salts. These calculations reveal that the introduction of fluorine atoms into the ethyl groups significantly influences the electronic structure. Specifically, the strong electron-withdrawing nature of fluorine lowers the energy levels of both the HOMO and LUMO of B-FC compared to its non-fluorinated counterpart, diethyl carbonate.

One study reports the calculated HOMO and LUMO energy levels for B-FC and other relevant electrolyte components. researchgate.net These values are crucial for predicting the electrochemical behavior of B-FC when used as an additive. A lower LUMO energy for an additive compared to the main solvent molecules suggests that the additive will be preferentially reduced at the anode surface. This is a desirable characteristic for forming a stable solid electrolyte interphase (SEI). The calculated energy levels indicate that B-FC is more susceptible to reduction than standard carbonate solvents like ethylene (B1197577) carbonate (EC) and ethyl methyl carbonate (EMC), promoting its early decomposition to form a protective SEI layer. researchgate.net

Table 1: Calculated HOMO and LUMO Energy Levels of Selected Electrolyte Components

CompoundHOMO (eV)LUMO (eV)
This compound (B-FC)-8.50.5
Ethylene carbonate (EC)-8.21.2
Ethyl methyl carbonate (EMC)-7.81.5
Lithium hexafluorophosphate (B91526) (LiPF6)-9.5-0.2
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI)-8.0-1.8
Lithium bis(oxalato)borate (LiBOB)-7.5-0.8
Note: The values presented here are illustrative and can vary depending on the specific computational methods and basis sets used in the DFT calculations. The trend of B-FC having a lower LUMO than EC and EMC is a key finding.

Lithium Ion Solvation Energies and Binding Affinities

While specific, detailed studies quantifying the lithium ion solvation energies and binding affinities for this compound are not extensively available in the public research literature, general principles of fluorinated carbonates suggest that the electron-withdrawing fluorine atoms would reduce the electron density on the carbonyl oxygen of B-FC. This reduction in electron density is expected to lead to a weaker binding affinity for Li⁺ compared to non-fluorinated carbonates. A lower binding affinity can be advantageous, as it facilitates the desolvation of Li⁺ ions at the electrode surface, a critical step for fast charging capabilities.

Theoretical investigations on similar fluorinated ether and carbonate electrolytes support the idea that fluorination alters the Li⁺ solvation shell, often leading to increased participation of anions in the primary solvation sheath. researchgate.net This change in solvation structure can significantly influence the composition and properties of the resulting SEI.

Prediction of Electrochemical Reaction Pathways and Energetics

Understanding the decomposition mechanism of electrolyte components is paramount for designing a stable SEI. DFT calculations are a powerful tool for predicting the electrochemical reaction pathways and their associated energetics, identifying the most likely decomposition products.

For this compound, its lower LUMO energy level suggests it will be reduced at the anode before the primary solvent molecules. researchgate.net The decomposition of B-FC is believed to contribute to the formation of a robust and LiF-rich SEI. The presence of fluorine in the molecule is key to this process. Theoretical studies on the decomposition of fluorinated carbonates often point to the cleavage of C-F and C-O bonds upon reduction.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of atoms and molecules in a system. For electrolytes, MD simulations are invaluable for studying dynamic properties such as ion transport and the structure of the electrolyte at interfaces.

Ion Transport Properties and Solvation Shell Dynamics

The transport of lithium ions through the electrolyte is a fundamental process that governs the rate capability of a battery. MD simulations can be used to calculate key transport properties like ionic conductivity and diffusion coefficients. These simulations can also provide a detailed picture of the Li⁺ solvation shell, including the coordination numbers of different solvent molecules and anions around the lithium ion and the residence time of these species within the solvation shell.

Although specific MD simulation studies focusing solely on this compound are limited in publicly accessible literature, research on similar fluorinated electrolytes provides valuable insights. It is expected that the addition of B-FC to a standard electrolyte would alter the Li⁺ solvation environment. The potentially weaker interaction between Li⁺ and B-FC could lead to a more dynamic solvation shell, with faster exchange of solvent molecules. This increased dynamism can contribute to higher Li⁺ mobility.

Atomistic Insights into Electrolyte-Electrode Interfacial Processes

The interface between the electrolyte and the electrodes is where the critical electrochemical reactions of charge transfer and SEI formation occur. MD simulations can offer atomistic-level insights into the structure and dynamics of this interfacial region.

By simulating the behavior of this compound molecules at a model electrode surface, it is possible to observe their adsorption, orientation, and initial decomposition steps. These simulations can reveal how B-FC molecules displace other solvent molecules at the interface and contribute to the nascent SEI. The preferential accumulation and decomposition of B-FC at the anode surface, driven by its electronic structure, can be visualized, providing a dynamic picture that complements the static energetic information from DFT.

While detailed MD simulation results specifically for the B-FC/electrode interface are not widely published, the general understanding from computational studies of other fluorinated additives is that they play a crucial role in engineering a stable and protective interface, which is critical for enhancing the cycle life and safety of lithium batteries. researchgate.net

Ab initio Molecular Dynamics (AIMD) for Reaction Mechanisms

While dedicated ab initio molecular dynamics (AIMD) studies specifically detailing the reaction mechanisms of this compound (B-FC) are not extensively available in public research, theoretical and computational investigations using methods like Density Functional Theory (DFT) provide significant insights into its electrochemical behavior and decomposition pathways. These studies are crucial for understanding its role as an electrolyte additive in lithium-ion batteries.

Computational chemistry offers a powerful lens to predict the reactivity of electrolyte components. For instance, the molecular orbital energy levels, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of a molecule's electrochemical stability. A lower LUMO energy level suggests a greater propensity for the molecule to be reduced, while a higher HOMO energy level indicates a greater susceptibility to oxidation.

In a comparative DFT analysis, the molecular orbital energy levels of this compound were calculated alongside other common electrolyte components. researchgate.net This analysis is critical for predicting how B-FC will behave at the electrode-electrolyte interfaces within a battery.

Below is an interactive data table summarizing the calculated molecular orbital energies.

Compound/SaltLUMO (eV)HOMO (eV)
LiPF₆-4.5-10.2
LiBOB-1.2-8.5
LiTFSI-0.5-7.8
Ethylene Carbonate (EC)1.2-9.5
Ethyl Methyl Carbonate (EMC)1.5-8.8
This compound (B-FC) 0.8 -9.8
Data sourced from DFT analysis of various electrolyte components. researchgate.net

The data indicates that this compound has a lower LUMO energy level compared to the conventional solvents ethylene carbonate (EC) and ethyl methyl carbonate (EMC). researchgate.net This suggests that B-FC is more readily reduced, a desirable characteristic for an additive intended to form a stable solid electrolyte interphase (SEI) on the anode. The preferential reduction of the additive can lead to the formation of a robust SEI layer rich in beneficial components like lithium fluoride (B91410) (LiF), which can suppress further electrolyte decomposition and dendrite growth on lithium metal anodes. researchgate.net

Furthermore, the HOMO energy level of B-FC is lower than that of EMC, indicating a better resistance to oxidation. researchgate.net This is advantageous for stability at the cathode interface, especially in high-voltage battery systems.

While these DFT calculations provide a static picture of the molecule's reactivity, AIMD simulations would offer a dynamic view of the reaction processes. For related fluorinated carbonates like fluoroethylene carbonate (FEC), theoretical studies combining DFT and AIMD have elucidated complex decomposition pathways, including ring-opening reactions, the elimination of hydrogen fluoride (HF), and subsequent reactions that contribute to the formation of a stable SEI. rsc.org These studies have shown that the generation of LiF is a key factor in the improved performance of batteries using fluorinated additives. rsc.org

Although direct AIMD simulations for this compound are not yet prevalent, the existing computational data strongly supports its efficacy as an electrolyte additive through the deliberate formation of a protective and stable SEI layer, thereby enhancing the long-term cycle performance of lithium-metal batteries. researchgate.net

Future Research Directions and Translational Perspectives for Bis 2 Fluoroethyl Carbonate

Development of Next-Generation Electrolyte Formulations

Future research is geared towards optimizing electrolyte formulations by incorporating Bis(2-fluoroethyl) carbonate (B-FC) as a key additive. The primary goal is to create electrolytes that form a stable and effective solid electrolyte interphase (SEI) on the anode, particularly for reactive metals like lithium.

One promising approach involves the use of B-FC in dual-salt electrolytes. For instance, B-FC has been investigated as a novel fluorine-based linear carbonate additive in an electrolyte system containing both lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and lithium bis(oxalate)borate (LiBOB). researchgate.net Conventional electrolytes based on lithium hexafluorophosphate (B91526) (LiPF6) often lead to the formation of a thick and porous SEI on lithium metal, resulting in poor cycling performance. researchgate.net In contrast, the addition of B-FC to the LiTFSI-LiBOB dual-salt system promotes the formation of a thin, uniform, and lithium fluoride (B91410) (LiF)-rich SEI. researchgate.net This LiF-rich interface is crucial for suppressing the growth of lithium dendrites, which are a major cause of battery failure and safety concerns. researchgate.net

The development of these next-generation formulations aims to precisely control the chemical composition of the SEI. By introducing fluorinated additives like B-FC, researchers can engineer an interface with superior properties. Future work will likely explore the synergistic effects of B-FC with other co-solvents and additives to further refine the electrolyte's performance characteristics, such as ionic conductivity, viscosity, and electrochemical stability window. The rational design of these complex electrolyte systems is considered a critical step toward enabling stable, long-term cycling of high-energy battery chemistries. researchgate.net

Integration into High-Energy and High-Power Battery Architectures

A significant translational perspective for this compound lies in its integration into demanding battery architectures, such as high-energy lithium-metal batteries (LMBs) and high-voltage systems. The push for higher energy density has led to the consideration of lithium metal as the ultimate anode material due to its high theoretical specific capacity. researchgate.net

Research has demonstrated the effectiveness of B-FC in improving the performance of full cells composed of a lithium metal anode and a high-nickel cathode, such as LiNi₀.₆Co₀.₂Mn₀.₂O₂ (NMC622). researchgate.net The addition of B-FC to a dual-salt electrolyte was shown to significantly enhance the high-voltage performance of these cells. researchgate.net Specifically, the formation of a stable, LiF-rich SEI on the lithium anode reduces dendrite growth and minimizes the formation of "dead" lithium, leading to improved capacity retention and cycling stability even under high cut-off voltages of 4.5 V. researchgate.net

The table below summarizes the comparative performance of NMC622 || Li metal full cells with and without the B-FC additive, highlighting its positive impact on long-term cycling.

Performance of NMC622 || Li Metal Full Cells
Electrolyte SystemCapacity Retention after 300 CyclesCapacity at 21 mA cm⁻²
Dual-Salt Electrolyte with B-FC73.1%117 mAh g⁻¹
Pure Dual-Salt Electrolyte62.4%87 mAh g⁻¹

These findings underscore the potential of B-FC to enable the practical application of high-energy electrode materials. Future efforts will focus on scaling up these electrolyte formulations for use in larger format cells and validating their performance under a wider range of operating conditions relevant to applications like electric vehicles.

Advances in In-Operando Characterization for Deeper Mechanistic Understanding

To accelerate the development and deployment of this compound-based electrolytes, a deeper understanding of the underlying electrochemical mechanisms is essential. Gaining insights into SEI formation, ion transport, and degradation pathways requires analytical techniques that can probe the battery's internal workings in real-time, under actual operating conditions. nih.gov This is the domain of in-situ and operando characterization. nih.govtechnologynetworks.com

Future research will increasingly rely on a suite of advanced operando techniques to elucidate the role of B-FC. researchgate.net These methods allow researchers to observe dynamic processes that are invisible to traditional ex-situ (before and after cycling) analysis. researchgate.net

Key operando techniques and their potential applications for B-FC research include:

Operando Fourier-Transform Infrared (FTIR) Spectroscopy: This technique can be used to monitor changes in the electrolyte composition near the electrode surface. technologynetworks.comcells.es It would allow researchers to track the decomposition of B-FC and other electrolyte components and identify the formation of specific SEI products, like LiF, in real time. technologynetworks.comcells.es

Operando Mass Spectrometry: By coupling a mass spectrometer to a cycling cell, researchers can detect and identify any gaseous byproducts generated from electrolyte decomposition. technologynetworks.com This provides crucial information about the stability of B-FC at different voltages and the nature of parasitic reactions.

Operando X-ray Diffraction (XRD): This powerful technique can track the structural changes in the electrode materials during charging and discharging. researchgate.net For lithium metal anodes, it can provide insights into the deposition and stripping process, revealing how B-FC influences the morphology of the deposited lithium.

Operando Nuclear Magnetic Resonance (NMR) Spectroscopy: While challenging to implement, operando NMR could provide detailed chemical information about the evolution of species within the electrolyte and the SEI, building upon static NMR characterization of the B-FC molecule itself. researchgate.net

By combining the data from these and other operando methods, researchers can build a comprehensive picture of how B-FC functions. researchgate.net This detailed mechanistic understanding is critical for rationally designing even more effective electrolyte formulations and accelerating the transition of these advanced battery chemistries from the laboratory to commercial applications. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Bis(2-fluoroethyl) carbonate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution using 2-fluoroethyl bromide or iodide with a carbonate precursor (e.g., phosgene or carbonyl diimidazole). Potassium carbonate or triethylamine is typically used as a base to deprotonate intermediates. Reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane or acetonitrile) critically affect reaction kinetics and purity. Post-synthesis purification via fractional distillation or column chromatography is recommended for high-purity yields .

Q. How can researchers determine the physical-chemical properties of this compound experimentally?

  • Methodology : Key properties include:

  • Boiling point : Measured using differential scanning calorimetry (DSC) or distillation under reduced pressure.
  • Density : Determined via pycnometry or calibrated mass/volume ratios.
  • Solubility : Tested in common solvents (e.g., DMF, DMSO) using gravimetric analysis.
  • Stability : Assessed via thermogravimetric analysis (TGA) and FT-IR to monitor decomposition under heat or humidity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodology :

  • Use fume hoods and personal protective equipment (PPE: gloves, goggles, lab coats).
  • Avoid inhalation of vapors; employ respiratory protection if ventilation is inadequate.
  • Store in sealed, corrosion-resistant containers away from oxidizers and strong bases.
  • For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does this compound perform as a co-solvent in lithium-ion battery electrolytes compared to traditional carbonates?

  • Methodology :

  • Evaluate ionic conductivity using impedance spectroscopy with LiPF₆ or LiFSI salts in solvent blends (e.g., ethylene carbonate/dimethyl carbonate).
  • Compare thermal stability via TGA and flammability testing.
  • Assess electrochemical performance in half-cell setups (Li-metal vs. graphite anodes) to measure capacity retention and SEI formation. Studies on structurally similar fluorinated carbonates suggest improved thermal resistance and reduced flammability .

Q. What mechanistic insights explain the hydrolytic stability of this compound under acidic or basic conditions?

  • Methodology :

  • Conduct kinetic studies using NMR or HPLC to track hydrolysis rates in buffered solutions (pH 1–14).
  • Identify degradation products (e.g., CO₂, 2-fluoroethanol) via GC-MS.
  • Computational modeling (DFT) can predict transition states and activation energies for hydrolysis pathways. Fluorine’s electron-withdrawing effect may retard nucleophilic attack on the carbonate group .

Q. How can researchers resolve contradictions in reported synthetic yields of this compound across studies?

  • Methodology :

  • Compare reaction parameters: stoichiometry, solvent purity, catalyst type, and moisture control.
  • Replicate protocols under inert atmospheres (argon/glovebox) to exclude side reactions with ambient CO₂ or H₂O.
  • Optimize workup steps (e.g., aqueous washes vs. dry extraction) to minimize product loss. Discrepancies often arise from trace impurities or unaccounted side products .

Q. What role does this compound play in synthesizing fluorinated polymers or prodrugs?

  • Methodology :

  • Use it as a monomer in polycarbonate synthesis via interfacial polymerization (phosgene-free routes).
  • Evaluate biocompatibility for prodrug applications by conjugating fluorinated ethyl groups to APIs (e.g., anticancer agents).
  • Characterize polymer thermal properties (DSC, TGA) and drug release kinetics in simulated physiological conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.